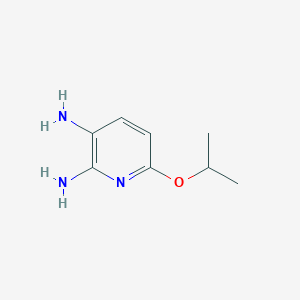

6-(Propan-2-yloxy)pyridine-2,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Propan-2-yloxy)pyridine-2,3-diamine is an organic compound with the molecular formula C8H13N3O It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yloxy)pyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yloxy)pyridine-2,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the isopropoxy group.

Scientific Research Applications

6-(Propan-2-yloxy)pyridine-2,3-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Propan-2-yloxy)pyridine-2,3-diamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

N-(3-(1H-Indol-6-yl)benzyl)pyridine-2,3-diamine: Another pyridine derivative with potential biological activities.

2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar structural features and applications in medicinal chemistry.

Uniqueness

6-(Propan-2-yloxy)pyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

6-(Propan-2-yloxy)pyridine-2,3-diamine is a pyridine derivative that has garnered attention due to its potential biological activities. Pyridine and its derivatives are known for a wide range of therapeutic properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound can be described as follows:

- Chemical Formula : C₉H₁₃N₃O

- Molecular Weight : 167.22 g/mol

The synthesis of this compound typically involves multi-step reactions, often starting from commercially available pyridine derivatives. Recent advancements in synthetic methodologies have made it possible to achieve high yields with improved purity.

Antimicrobial Properties

Pyridine compounds have shown significant antimicrobial properties against various pathogens. In particular, studies have reported that derivatives similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that MIC values for pyridine derivatives against common pathogens range from 0.02 to 6 mM for bacteria such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (mM) |

|---|---|

| Staphylococcus aureus | 0.02 - 0.5 |

| Escherichia coli | 0.5 - 1.0 |

| Candida albicans | 0.1 - 12 |

The presence of functional groups such as amino and hydroxy has been shown to enhance the biological activity of these compounds .

Antiviral Activity

In the context of viral infections, particularly during the COVID-19 pandemic, pyridine derivatives have been explored for their antiviral potential. Research has indicated that compounds with a pyridine nucleus can inhibit viral replication by targeting specific viral proteins .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Protein Binding : The compound may bind to specific proteins involved in bacterial cell wall synthesis or viral replication.

- Enzyme Inhibition : It may act as an inhibitor of key enzymes in microbial metabolism or viral life cycles.

- Biofilm Disruption : Some studies suggest that pyridine derivatives can disrupt biofilm formation in bacteria, enhancing their effectiveness .

Case Studies

Several case studies have highlighted the effectiveness of pyridine derivatives in clinical and laboratory settings:

- Study on Antimicrobial Efficacy : A study demonstrated that a series of pyridine compounds, including those structurally related to this compound, exhibited significant antibacterial activity against multi-drug resistant strains .

- Antiviral Screening : Another study focused on the antiviral properties of pyridine derivatives against SARS-CoV-2, showing promising results in inhibiting viral replication in vitro .

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

6-propan-2-yloxypyridine-2,3-diamine |

InChI |

InChI=1S/C8H13N3O/c1-5(2)12-7-4-3-6(9)8(10)11-7/h3-5H,9H2,1-2H3,(H2,10,11) |

InChI Key |

FNSUVRQSTSTVFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC(=C(C=C1)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.